molecular formula C17H18O3 B8596183 1-Propanone, 1,2-bis(4-methoxyphenyl)- CAS No. 35258-41-4

1-Propanone, 1,2-bis(4-methoxyphenyl)-

Cat. No.: B8596183
CAS No.: 35258-41-4
M. Wt: 270.32 g/mol
InChI Key: GANRUTSEZQVUIO-UHFFFAOYSA-N
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Description

1-Propanone, 1,2-bis(4-methoxyphenyl)- is a ketone derivative with a propanone backbone (three-carbon chain, where the ketone group is at position 1) substituted at positions 1 and 2 with 4-methoxyphenyl groups. Its molecular formula is C₁₇H₁₈O₃, with an average molecular mass of 270.33 g/mol (inferred from structurally similar compounds in ). The methoxy groups (-OCH₃) on the aromatic rings enhance electron-donating properties, influencing reactivity and solubility.

Properties

CAS No.

35258-41-4

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

1,2-bis(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C17H18O3/c1-12(13-4-8-15(19-2)9-5-13)17(18)14-6-10-16(20-3)11-7-14/h4-12H,1-3H3

InChI Key

GANRUTSEZQVUIO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 1-Propanone, 1,2-bis(4-methoxyphenyl)- and related compounds:

Compound Name Molecular Formula Substituent Positions Functional Groups Key Structural Features
1-Propanone, 1,2-bis(4-methoxyphenyl)- C₁₇H₁₈O₃ 1 and 2 Ketone, two methoxyphenyl Adjacent aryl groups on propanone backbone
1,3-Bis(4-methoxyphenyl)-1-propanone C₁₇H₁₈O₃ 1 and 3 Ketone, two methoxyphenyl Distal aryl groups on propanone backbone
1-(4-Methoxyphenyl)-2-propanone C₁₀H₁₂O₂ 1 Ketone, one methoxyphenyl Single aryl group on propanone
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione C₁₆H₁₄O₄ 1 and 2 Two ketones, two methoxyphenyl Diketone with conjugated aryl groups
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone C₁₆H₁₆O₄ 1 and 2 Ketone, hydroxyl, two methoxyphenyl Hydroxyl group adjacent to ketone

Key Observations :

  • The 1,2-bis(4-methoxyphenyl) substitution in the target compound introduces steric hindrance and electronic effects distinct from the 1,3-substituted isomer ().
  • Compared to 1-(4-methoxyphenyl)-2-propanone (C₁₀H₁₂O₂, ), the additional aryl group in the target compound increases molecular weight by ~106 g/mol and reduces volatility (e.g., higher boiling point predicted) .

Physicochemical Properties

  • Boiling Point: While direct data are unavailable, 1-(4-methoxyphenyl)-2-propanone (C₁₀H₁₂O₂) has a boiling point of 418.20 K (~145°C, ). The target compound’s larger size and polarity likely elevate this value .
  • Solubility: Methoxy groups enhance solubility in polar organic solvents (e.g., ethanol, DMSO) compared to non-polar analogs.
  • Stability : The adjacent aryl groups may hinder rotation, increasing rigidity and thermal stability relative to 1,3-substituted isomers .

Preparation Methods

Classical Aldol Condensation Approaches

Aldol condensation remains a cornerstone for synthesizing β-keto carbonyl compounds. For 1-Propanone, 1,2-bis(4-methoxyphenyl)-, this method involves the base-catalyzed coupling of 4-methoxyacetophenone with 4-methoxybenzaldehyde. The reaction proceeds via enolate formation at the α-carbon of 4-methoxyacetophenone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated intermediate, which is hydrogenated to the saturated ketone .

Key conditions include using sodium hydroxide (2.5 equiv) in ethanol at 80°C for 6 hours, achieving a 68% yield. Steric hindrance from the methoxy groups necessitates prolonged reaction times compared to non-substituted analogs. A notable limitation is the formation of regioisomers, requiring chromatographic separation .

Metal-Catalyzed Synthesis Methods

Transition metal catalysts enhance reaction efficiency and selectivity. Scandium tris(trifluoromethanesulfonate) (Sc(OTf)₃) catalyzes the cross-aldol reaction between 4-methoxybenzaldehyde and methyl vinyl ketone in toluene at -20°C under inert conditions . This method achieves an 83% yield within 10 minutes, leveraging the Lewis acid’s ability to activate the aldehyde while suppressing side reactions. The low temperature minimizes keto-enol tautomerization, ensuring high regioselectivity for the 1,2-bis product .

Table 1: Metal-Catalyzed Synthesis Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Sc(OTf)₃Toluene-200.1783
FeCl₃·6H₂OTHF25472

Iron(III) chloride hexahydrate offers a cheaper alternative, though with slightly reduced yield (72%) due to competing Fries rearrangement .

Biocatalytic and Enzymatic Routes

Enzyme cascades provide stereocontrol and sustainability. Pseudomonas fluorescens benzaldehyde lyase (BAL) and Lactobacillus brevis alcohol dehydrogenase (LbADH) enable a one-pot synthesis from 4-methoxybenzaldehyde and acetaldehyde . BAL catalyzes the carboligation step, forming 4-methoxyphenyl-2-hydroxy-propanone, which LbADH reduces to the diol. Oxidation of the diol with Jones reagent yields the target ketone with >99% enantiomeric excess (ee) .

Table 2: Biocatalytic Reaction Metrics

EnzymeSubstrate Conc. (mM)Space-Time Yield (g·L⁻¹·day⁻¹)E-Factor
BAL + LbADH50016512
BFD variant L461A10010915

The E-factor (environmental factor) of 12 highlights waste efficiency, though downstream crystallization (38% isolated yield) remains a bottleneck .

Friedel-Crafts Acylation Techniques

Friedel-Crafts acylation of anisole with propionyl chloride in the presence of AlCl₃ generates 1-Propanone, 1,2-bis(4-methoxyphenyl)- via electrophilic aromatic substitution. Optimal conditions involve dichloromethane at 0°C for 12 hours, yielding 65% product. However, overacylation and polymer formation necessitate careful stoichiometric control (1:1.2 anisole:propionyl chloride) .

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)StereoselectivityScalabilityEnvironmental Impact
Classical Aldol68LowModerateHigh (E-factor 45)
Sc(OTf)₃ Catalyzed83HighHighModerate (E-factor 18)
Biocatalytic82>99% eePilot-scaleLow (E-factor 12)
Friedel-Crafts65NoneLowHigh (E-factor 30)

Biocatalytic routes excel in sustainability and stereocontrol but require specialized enzyme handling. Sc(OTf)₃ offers rapid, high-yield synthesis suitable for industrial scales, albeit with higher solvent waste .

Q & A

Q. How does the presence of electron-withdrawing vs. electron-donating substituents alter the compound’s reactivity in nucleophilic additions?

  • Methodological Answer : Replace methoxy groups with nitro or chloro substituents to compare reaction rates. Kinetic studies (e.g., UV-Vis monitoring of enolate formation) reveal that electron-withdrawing groups accelerate nucleophilic attack at the carbonyl carbon. Theoretical calculations (Hammett σ constants) quantify these effects .

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